13-Fold to 17-Fold Greater HCV NS3 Protease Inhibitory Potency Conferred by CHF2 vs. CH3 and CF3 Analogs
In a head-to-head comparison of tripeptidic acylsulfonamide inhibitors of HCV NS3 protease, the incorporation of the difluoromethyl cyclopropyl amino acid (derived from the target compound's scaffold) at the P1 position enhanced enzyme inhibitory potency by 13-fold relative to the CH3 analog and by 17-fold relative to the CF3 analog [1]. X-ray crystallography confirmed the CHF2 group forms a unique H-bond with the backbone carbonyl of Leu135 of the NS3/4A protease, an interaction that is structurally and electronically impossible for the CH3 or CF3 substituents [1].
| Evidence Dimension | Fold-change in HCV NS3 protease inhibitory potency (Ki ratio) in tripeptidic acylsulfonamide inhibitor series |
|---|---|
| Target Compound Data | CHF2-containing inhibitor: Ki (normalized) = 1.0 |
| Comparator Or Baseline | CH3 analog: Ki ratio = 13; CF3 analog: Ki ratio = 17 |
| Quantified Difference | 13-fold greater potency vs. CH3; 17-fold greater potency vs. CF3 |
| Conditions | In vitro enzymatic assay against HCV NS3/4A protease; structure confirmed by X-ray cocrystal structure (PDB deposition described in reference) |
Why This Matters
This quantifies the essential role of the difluoromethyl group in achieving the picomolar to low nanomolar potency required for HCV NS3/4A inhibitors, directly impacting candidate selection and procurement for antiviral drug discovery programs.
- [1] Zheng B, D'Andrea SV, Sun LQ, et al. Potent Inhibitors of Hepatitis C Virus NS3 Protease: Employment of a Difluoromethyl Group as a Hydrogen-Bond Donor. ACS Med Chem Lett. 2018;9(2):143-148. View Source
